

18 β -Hydroxy-3-epi- α -yohimbine: A Technical Overview of its Discovery and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 18 β -Hydroxy-3-epi- α -yohimbine

Cat. No.: B12385702

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

18 β -Hydroxy-3-epi- α -yohimbine is a naturally occurring indole alkaloid belonging to the yohimbine family of compounds. First identified in the 1990s, this molecule has garnered interest for its potential pharmacological activities, particularly its effects on the central nervous system. This technical guide provides a comprehensive summary of the discovery, isolation, structural elucidation, and known biological characterization of **18 β -Hydroxy-3-epi- α -yohimbine**, based on currently available scientific literature.

Discovery and Physicochemical Properties

18 β -Hydroxy-3-epi- α -yohimbine was first isolated from "hairy root" cultures of *Rauwolfia serpentina* Benth.^[1] Its structure was determined through spectroscopic analysis^[1]. The compound has also been identified in *Rauwolfia vomitoria* and *Rauwolfia ligustrina*^{[2][3]}.

Table 1: Physicochemical Properties of **18 β -Hydroxy-3-epi- α -yohimbine**

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₄	[4]
Molecular Weight	370.4 g/mol	[4]
CAS Number	81703-06-2	[1]
IUPAC Name	<p>methyl (1R,15S,17R,18R,19S,20S)-17 ,18-dihydroxy- 1,3,11,12,14,15,16,17,18,19,2 0,21-dodecahydroyohimban- 19-carboxylate</p>	[4]

Experimental Protocols

Isolation and Structural Elucidation

The initial isolation of **18 β -Hydroxy-3-epi- α -yohimbine** was reported from the "hairy roots" of *Rauwolfia serpentina*[\[1\]](#). While the full, detailed protocol from the original 1993 publication in the Canadian Journal of Chemistry is not readily available, the general procedure for isolating indole alkaloids from *Rauwolfia* species typically involves the following steps:

Caption: General workflow for the isolation of indole alkaloids.

- Extraction: The dried and powdered plant material (e.g., roots) is subjected to solvent extraction, typically with methanol or ethanol, to obtain a crude extract containing a mixture of alkaloids and other secondary metabolites.
- Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to selectively isolate the basic alkaloid fraction from non-alkaloidal components.
- Chromatography: The enriched alkaloid fraction is further purified using chromatographic techniques. This often involves column chromatography over silica gel or alumina, with a gradient of solvents of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

- Crystallization: Fractions containing the pure compound are combined, and the solvent is evaporated. The resulting solid is often recrystallized to obtain the pure crystalline alkaloid.
- Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy[1].

Anxiolytic Activity Assessment in Adult Zebrafish

The anxiolytic effects of **18 β -Hydroxy-3-epi- α -yohimbine** were evaluated using an adult zebrafish model[2]. The general experimental setup is as follows:

Caption: Workflow for anxiolytic testing in zebrafish.

- Animals: Adult zebrafish (*Danio rerio*) are used as the animal model.
- Drug Administration: **18 β -Hydroxy-3-epi- α -yohimbine**, dissolved in a suitable vehicle (e.g., 3% DMSO), is administered to the zebrafish, typically via intraperitoneal injection. A vehicle control group and a positive control group (e.g., diazepam) are included[2].
- Behavioral Testing: The anxiolytic effects are assessed using the light-dark box test. This test is based on the innate aversion of zebrafish to brightly illuminated areas. Anxiolytic compounds typically increase the time spent in the light compartment.
- Data Analysis: The behavior of the zebrafish is recorded and analyzed for parameters such as the time spent in the light and dark compartments, the number of transitions between compartments, and locomotor activity.

Pharmacological Characterization

Anxiolytic Activity

18 β -Hydroxy-3-epi- α -yohimbine has demonstrated anxiolytic effects in adult zebrafish at doses of 4, 12, and 20 mg/kg[2]. This activity is believed to be mediated through the serotonergic system, specifically via the 5-HT3A receptor[2]. Molecular docking studies have supported the interaction of this compound with the 5-HT3A receptor[2].

Cytotoxicity

Currently, there is no published data on the cytotoxic activity of **18 β -Hydroxy-3-epi- α -yohimbine** against human cancer cell lines. However, studies on other yohimbine-type alkaloids isolated from *Rauwolfia vomitoria* have shown cytotoxic effects. For instance, Rauvione B exhibited moderate cytotoxicity against human MCF-7 breast cancer, SWS80 colon cancer, and A549 lung cancer cell lines[5].

Table 2: Biological Activity of **18 β -Hydroxy-3-epi- α -yohimbine**

Activity	Model	Results	Source
Anxiolytic	Adult Zebrafish (Light/Dark Box Test)	Active at 4, 12, and 20 mg/kg	[2]
Toxicity	Adult Zebrafish	LD ₅₀ > 20 mg/kg	[2]

Signaling Pathway

The anxiolytic activity of **18 β -Hydroxy-3-epi- α -yohimbine** is proposed to involve the serotonergic signaling pathway through its interaction with the 5-HT3A receptor[2]. The 5-HT3 receptor is a ligand-gated ion channel, and its activation typically leads to a rapid, transient depolarization of the neuronal membrane.

Caption: Proposed mechanism of anxiolytic action.

Conclusion

18 β -Hydroxy-3-epi- α -yohimbine is a yohimbine-related indole alkaloid with demonstrated anxiolytic properties in preclinical models. Its mechanism of action appears to be linked to the serotonergic system via the 5-HT3A receptor. While initial studies are promising, further research is required to fully elucidate its pharmacological profile, including its binding affinity to various receptors, its efficacy in other preclinical models of anxiety, and its potential cytotoxic effects. Detailed pharmacokinetic and toxicological studies are also necessary to assess its drug development potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Yohimbine elimination in normal volunteers is characterized by both one- and two-compartment behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [18 β -Hydroxy-3-epi- α -yohimbine: A Technical Overview of its Discovery and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12385702#18-hydroxy-3-epi-yohimbine-discovery-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com